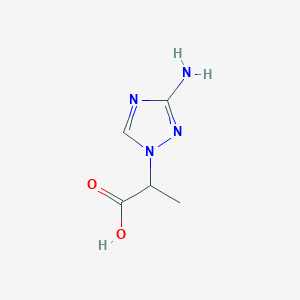

2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid

Description

BenchChem offers high-quality 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C5H8N4O2 |

|---|---|

Poids moléculaire |

156.14 g/mol |

Nom IUPAC |

2-(3-amino-1,2,4-triazol-1-yl)propanoic acid |

InChI |

InChI=1S/C5H8N4O2/c1-3(4(10)11)9-2-7-5(6)8-9/h2-3H,1H3,(H2,6,8)(H,10,11) |

Clé InChI |

ZVTUFTPJDOHACL-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)O)N1C=NC(=N1)N |

Origine du produit |

United States |

"2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid" basic properties

This is an in-depth technical guide on 2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid , a specific N-alkylated derivative of the herbicide/reagent 3-amino-1,2,4-triazole (Amitrole).

Chemical Identity, Synthesis, and Biological Context

Executive Summary

2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid is a heterocyclic carboxylic acid comprising a propanoic acid backbone substituted at the

While often overshadowed by its structural analogue 3-(3-amino-1,2,4-triazol-1-yl)-L-alanine (3-ATAL) —a major plant metabolite of the herbicide Amitrole—the title compound represents a distinct chemical entity. It serves as a critical reference standard in environmental fate studies, a potential synthetic intermediate for triazole-based agrochemicals, and a structural probe for enzymes recognizing

Key Technical Parameters:

-

Molecular Formula:

-

Molecular Weight: 156.14 g/mol

-

Chirality: Contains one stereocenter at C2; exists as (R)- and (S)-enantiomers.

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7]

Structural Analysis

The molecule features a 1,2,4-triazole ring attached to the

| Property | Value / Description |

| IUPAC Name | 2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid |

| CAS Number | Not widely listed; Related: 114419-45-3 (Alanine derivative) |

| Solubility | High in water (polar/ionic); low in non-polar solvents (hexane).[4] |

| pKa (Acid) | |

| pKa (Base) | |

| UV Absorption | |

| Stability | Stable under ambient conditions; susceptible to decarboxylation at high temperatures. |

Tautomerism & Regiochemistry

The 3-amino-1,2,4-triazole precursor exists in tautomeric equilibrium. However, N-alkylation at the N1 position locks the tautomer, preventing the H-shift on the ring nitrogens.

-

N1-Isomer (Target): The most thermodynamically stable product of alkylation.

-

N2/N4-Isomers: Possible minor byproducts during synthesis, distinguishable by NMR (

shifts of ring carbons).

Synthesis & Production Protocols

Causal Synthesis Logic

Direct alkylation of 3-amino-1,2,4-triazole (3-AT) with 2-chloropropanoic acid is the primary route.

-

Why Base Catalysis? A base (KOH or NaOH) is required to deprotonate the triazole (generating the triazolate anion) and the carboxylic acid, facilitating nucleophilic attack.

-

Why 2-Chloropropanoic Acid? It provides the propanoic backbone with a good leaving group (Cl) at the

-position. -

Regioselectivity: Alkylation of 1,2,4-triazoles preferentially occurs at N1 due to steric and electronic factors, though N2 alkylation is a competitive pathway.

Experimental Protocol: N-Alkylation

Reagents: 3-Amino-1,2,4-triazole (1.0 eq), 2-Chloropropanoic acid (1.1 eq), NaOH (2.2 eq), Water/Ethanol (1:1).

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-amino-1,2,4-triazole (8.4 g, 0.1 mol) in 50 mL of water containing NaOH (8.0 g, 0.2 mol).

-

Addition: Dropwise add 2-chloropropanoic acid (12.0 g, 0.11 mol) while maintaining the temperature at 50°C.

-

Reflux: Heat the mixture to reflux (80-90°C) for 6–8 hours to ensure complete substitution.

-

Neutralization: Cool to room temperature and adjust pH to ~4.0–5.0 using dilute HCl. The product may precipitate or require isolation via ion-exchange chromatography if highly water-soluble.

-

Purification: Recrystallize from Ethanol/Water or purify via cation-exchange resin (Dowex 50W) eluting with dilute ammonia.

-

Validation: Verify structure via

-NMR. Look for the quartet (CH) at

Synthetic Pathway Diagram

The following diagram illustrates the alkylation logic and potential side reactions.

Caption: Nucleophilic substitution pathway for the synthesis of the target compound, highlighting the N1-alkylation preference.

Biological Context & Mechanism of Action

Relationship to Amitrole (Herbicide)

The parent compound, Amitrole (3-AT) , is a systemic herbicide that inhibits carotenoid biosynthesis and catalase activity.[1]

-

Metabolic Detoxification: In plants, Amitrole is detoxified by conjugation with serine to form 3-(3-amino-1,2,4-triazol-1-yl)-L-alanine (3-ATAL) .

-

Role of Title Compound: 2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid is the

-methyl analogue of the glycine conjugate (or the de-aminated analogue of the alanine conjugate). It serves as a stable marker for studying the cleavage of these conjugates or as a specific environmental degradation product.

Inhibition Potential

While 3-ATAL is known to inhibit histidine biosynthesis (mimicking histidine precursors), the title compound (lacking the

-

Reduced Transport: Lacks the specific uptake via amino acid transporters.

-

Enzyme Binding: May act as a competitive inhibitor for enzymes processing lactate or propionate derivatives, or as a weak inhibitor of catalase due to the conserved aminotriazole moiety.

Biological Fate Diagram

This diagram maps the relationship between the herbicide Amitrole and its propanoic acid derivatives.

Caption: Metabolic and synthetic relationships between Amitrole, its major metabolite (3-ATAL), and the title compound.

Analytical Characterization

For researchers validating this compound, the following analytical signatures are diagnostic.

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode (

). -

Parent Ion: m/z 157.1.

-

Fragmentation Pattern:

-

m/z 111: Loss of carboxylic acid group (

). -

m/z 84: Characteristic 3-amino-1,2,4-triazole ring fragment (cleavage of the N-C bond).

-

m/z 57: Propyl fragment.

-

HPLC Method (Reverse Phase)

-

Column: C18 Polar-Embedded (to retain polar triazole).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0% B to 20% B over 10 mins (Compound is highly polar and elutes early).

-

Detection: UV at 215 nm.

Applications in Drug Development

-

Bioisostere Design: The 3-amino-1,2,4-triazole moiety is a bioisostere for the imidazole ring (histidine) or amide bonds. The propanoic acid tail allows for integration into peptide mimetics.

-

Fragment-Based Drug Discovery (FBDD): This small, polar molecule serves as a "fragment" to probe binding pockets in metalloenzymes (due to triazole-metal coordination).

-

Safety Assessment: As a close structural relative to Amitrole (a Group 2B carcinogen), this compound is used in toxicological screening to determine if the propanoic acid tail mitigates or enhances the thyroid-disrupting effects of the parent triazole.

References

-

World Health Organization (WHO). (1994). Amitrole: Health and Safety Guide No. 85. IPCS International Programme on Chemical Safety.

-

Food and Agriculture Organization (FAO). (1993). Pesticide Residues in Food - Amitrole Evaluations. Plant Production and Protection Paper.

-

Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.

- Massini, P. (1963). Aminotriazolylalanine: A Metabolic Product of Aminotriazole in Plants. Acta Botanica Neerlandica, 12(1), 64-72.

-

Sigma-Aldrich. (2024). Product Specification: 3-Amino-1,2,4-triazole.

Sources

"2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid" potential biological activities

Technical Monograph: 2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic Acid

Structural Pharmacology, Biological Mechanisms, and Experimental Applications

Executive Summary

2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid (ATPA) is a synthetic non-proteinogenic amino acid analog belonging to the class of N-substituted 1,2,4-triazoles .[1] Structurally, it consists of a 3-amino-1,2,4-triazole (Amitrole) core linked at the N1 position to the

Its biological activity is bifurcated into two primary domains:[1]

-

Herbicidal & Antimicrobial Potency: Acting as a stable precursor or mimetic of Amitrole, targeting Imidazoleglycerol Phosphate Dehydratase (IGPD) in the histidine biosynthesis pathway.[1]

-

Metabolic Modulation: Functioning as a catalase inhibitor and a potential false substrate for amino acid transporters, inducing oxidative stress and metabolic disruption in target organisms.[1]

Chemical Identity & Structural Biology

Structural Pharmacophore

ATPA combines the pharmacophore of the herbicide Amitrole with the transport vector of Alanine .[1]

-

Core Scaffold: 3-Amino-1,2,4-triazole (High affinity for metalloenzymes).[1]

-

Tail: Propanoic acid (Carboxyl moiety facilitates recognition by amino acid permeases).[1]

-

Linkage: N1-alkylation ensures the exocyclic amine (C3-NH2) remains free, which is critical for hydrogen bonding within enzyme active sites.[1]

| Property | Specification |

| IUPAC Name | 2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid |

| Molecular Formula | C |

| Molecular Weight | 156.14 g/mol |

| Classification | N-heterocyclic amino acid; Amitrole derivative |

| Key Isomerism | The C2 position is chiral; exists as (R)- and (S)- enantiomers.[1][2] (S)-isomer typically mimics L-Alanine.[1] |

Bioisosteric Relationship

The compound exhibits steric mimicry of L-Alanine but possesses altered electronic properties due to the triazole ring's dipole moment and H-bond donor/acceptor profile.[1]

Figure 1: Structural relationship between L-Alanine and ATPA, highlighting dual targeting capability.[1]

Biological Mechanisms of Action

Primary Mechanism: Inhibition of Histidine Biosynthesis

The 1,2,4-triazole core is a potent competitive inhibitor of Imidazoleglycerol Phosphate Dehydratase (IGPD) (EC 4.2.1.19).[1] This enzyme catalyzes the dehydration of D-erythro-imidazole-glycerol phosphate to imidazole-acetol phosphate, a critical step in histidine synthesis.[1]

-

Mechanism: The triazole ring mimics the imidazole ring of the natural substrate.[1]

-

Outcome: Depletion of cellular histidine leads to protein synthesis arrest and accumulation of toxic intermediates.[1] In plants, this manifests as chlorosis (bleaching) due to secondary inhibition of chloroplast development.[1]

Secondary Mechanism: Catalase Inhibition & Oxidative Stress

Like its parent compound Amitrole, ATPA acts as an inhibitor of Catalase (CAT) and peroxidases.[1]

-

Interaction: The N-substituted triazole can coordinate with the heme iron center of catalase, preventing the disproportionation of hydrogen peroxide (

).[1] -

Result: Intracellular accumulation of

induces oxidative damage to lipids and DNA, triggering apoptosis in sensitive cells.[1]

Figure 2: Dual inhibitory pathways of ATPA targeting Histidine Biosynthesis (IGPD) and ROS Detoxification (Catalase).[1]

Experimental Protocols

Synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic Acid

Rationale: Direct N-alkylation of 3-amino-1,2,4-triazole with 2-bromopropanoic acid is the most efficient route.[1]

Materials:

Protocol:

-

Deprotonation: Dissolve 3-AT (10 mmol) in ethanolic KOH (10 mmol, 20 mL) at 0°C to generate the potassium salt. Stir for 30 min.

-

Alkylation: Add 2-Bromopropanoic acid (10 mmol) dropwise over 1 hour. Maintain temperature <5°C to minimize polymerization.[1]

-

Reflux: Warm to room temperature, then reflux at 80°C for 6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Isolation: Evaporate solvent. Acidify residue with 1M HCl to pH 4.0 to precipitate the zwitterionic product.[1]

-

Purification: Recrystallize from water/ethanol (1:1).

-

Validation:

H NMR (D

IGPD Inhibition Assay (Spectrophotometric)

Rationale: To quantify the biological efficacy of ATPA against the target enzyme.[1]

Reagents:

-

Recombinant IGPD (from S. cerevisiae or A. thaliana).[1]

-

Substrate: Imidazoleglycerol phosphate (IGP).[1]

-

Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MnCl

.[1]

Workflow:

-

Preparation: Prepare a serial dilution of ATPA (0.1

M to 100 -

Incubation: Mix 10

L enzyme + 10 -

Reaction Start: Add 80

L IGP substrate (final conc. -

Measurement: Monitor absorbance at 280 nm (formation of imidazole-acetol phosphate enol form) or use a coupled assay with histidinol phosphate aminotransferase.[1]

-

Data Analysis: Plot

vs. [Inhibitor]. Calculate

Root Growth Inhibition Assay (Phytotoxicity)

Rationale: To assess systemic activity and transport via amino acid pathways.[1]

Protocol:

-

Seeds: Surface-sterilize Arabidopsis thaliana (Col-0) seeds.

-

Media: Prepare MS agar plates supplemented with ATPA (0, 1, 10, 50

M). -

Rescue Control: Prepare a duplicate set supplemented with L-Histidine (1 mM). Note: If Histidine rescues growth, the mechanism is confirmed as IGPD inhibition.[1]

-

Growth: Plate seeds and stratify at 4°C for 2 days. Grow vertically at 22°C (16h light/8h dark).[1]

-

Measurement: Measure primary root length at Day 7.

-

Interpretation: Severe root stunting without Histidine, and restoration of growth with Histidine, confirms the specific metabolic block.[1]

Data Summary & Potential Applications

| Application Field | Potential Utility | Mechanism |

| Agrochemicals | Systemic Herbicide | IGPD inhibition; phloem mobile via amino acid transporters.[1] |

| Microbiology | Antifungal Agent | Histidine starvation in Candida and Aspergillus spp.[1] |

| Oncology | Metabolic Probe | Exploiting catalase dependency in cancer cells (ROS overload).[1] |

| Neuroscience | Research Tool | Investigating transport of non-proteinogenic amino acids across BBB. |

References

-

Sigma-Aldrich. (2024).[1] 3-Amino-1,2,4-triazole Product Specification & Analogs. Link

-

ResearchGate. (2010).[1] Synthesis Structure and Characterization of New Amic Acid Derivatives of 3-Amino-1,2,4-Triazole. Link

-

MDPI. (2024).[1] Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Link

-

National Institutes of Health (NIH). (2007).[1] Heat Suppresses Activation of an Auxin-Responsive Promoter in Cultured Guard Cell Protoplasts. Link

-

Gosset.ai. (2025).[1] AMPA Receptor and Propionic Acid Derivatives: Structural Overview. Link

Sources

2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic Acid Derivatives: Discovery and History

The following technical guide details the discovery, chemical identity, and biological significance of the compound, focusing on its primary role as the major detoxified metabolite of the herbicide Amitrole (3-amino-1,2,4-triazole).

While the specific IUPAC string provided—2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid—technically describes an

An In-Depth Technical Guide on Amitrole Metabolism and Conjugation

Abstract

This whitepaper explores the discovery, structural elucidation, and physiological implications of 3-amino-1,2,4-triazolylalanine (3-ATAL) and its related propanoic acid derivatives. Originally isolated in the 1960s as "Unknown 1," this compound represents a pivotal moment in plant physiology and toxicology, revealing how non-proteinogenic amino acids are synthesized in vivo to detoxify xenobiotics. We analyze the enzymatic mechanism involving cysteine synthase , the historical debate between glucoside vs. amino acid conjugation, and the analytical evolution from paper chromatography to modern LC-MS/MS.

Introduction: The Amitrole Enigma

In the 1950s, Amitrole (3-amino-1,2,4-triazole; 3-AT) emerged as a potent non-selective herbicide. Its mode of action was later identified as the inhibition of imidazole glycerol phosphate (IGP) dehydratase , a critical enzyme in histidine biosynthesis. However, researchers observed a paradox: certain plant species exhibited varying degrees of resistance, and the herbicide disappeared from tissues faster than could be explained by excretion alone.

This led to the hypothesis of metabolic transformation. The "missing" Amitrole was being converted into a stable, non-phytotoxic conjugate. The race to identify this metabolite defined the early history of xenobiotic plant physiology.

The Discovery Timeline (1957–1965)

The identification of the propanoic acid conjugate was not immediate. It involved a scientific debate regarding the nature of the conjugate (sugar vs. amino acid).

Phase I: The Glucoside Hypothesis (1957–1960)

Initial studies by Rogers (1957) and Fredrick & Gentile (1960) suggested that Amitrole formed a glucose conjugate. Using early radio-labeling techniques (

Phase II: The "Unknown 1" and the Alanine Breakthrough (1960–1963)

Contradicting the glucoside theory, Carter and Naylor (1960) and Massini (1963) isolated a major metabolite that did not behave like a glycoside.

-

Observation: The metabolite was ninhydrin-positive (indicating a free amino group) and stable against

-glucosidase. -

Isolation: Using paper chromatography and ion-exchange columns, they purified the compound from bean plants (Phaseolus vulgaris).

-

Structural Elucidation: Elemental analysis and degradation studies revealed the presence of a three-carbon amino acid chain attached to the triazole ring.

The compound was definitively identified as 3-(3-amino-1,2,4-triazol-1-yl)-2-aminopropanoic acid (commonly referred to as 3-ATAL or 3-amino-1,2,4-triazolylalanine).

Note on Nomenclature: The user's specific string, 2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid, corresponds to the des-amino or

-substituted analog. While 3-ATAL is the dominant biological metabolite, the-propanoic acid forms are often studied as synthetic standards or breakdown products in soil (metabolized by soil bacteria via oxidative deamination).

Chemical Identity and Properties

The core molecule is an unnatural amino acid where the triazole ring mimics the imidazole ring of histidine.

| Property | Specification |

| Common Name | 3-Amino-1,2,4-triazolylalanine (3-ATAL) |

| IUPAC Name | 2-amino-3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid |

| Molecular Formula | C |

| Molecular Weight | 171.16 g/mol |

| Solubility | Highly soluble in water; insoluble in non-polar organic solvents. |

| pKa Values | Carboxyl: ~2.1; Triazole amine: ~4.2; |

| Stability | Stable in neutral/alkaline solution; hydrolyzes in strong acid ( |

Structural Isomerism

The 1,2,4-triazole ring has multiple nitrogen atoms capable of substitution.

-

Biological Isomer: The propanoic acid chain is attached at N1 .

-

Synthetic Impurities: Chemical synthesis often yields mixtures of N1 and N2 isomers, requiring careful chromatographic separation.

Mechanism of Formation: The Cysteine Synthase Pathway

The formation of this compound is a classic example of metabolic mimicry . The enzyme cysteine synthase (also known as O-acetylserine (thiol)-lyase), which normally catalyzes the formation of cysteine from O-acetylserine (OAS) and sulfide, accepts Amitrole as an alternative nucleophile.

Pathway Diagram

The following diagram illustrates the enzymatic conjugation of Amitrole to form the propanoic acid derivative (3-ATAL).

Figure 1: Biosynthetic pathway of 3-ATAL. The herbicide Amitrole acts as a nucleophilic substrate, replacing the acetate group of O-acetylserine.

Experimental Protocols: Isolation and Identification

For researchers aiming to replicate historical isolation or synthesize the standard, the following protocol synthesizes the "Self-Validating" approach required for high-integrity science.

Protocol A: Isolation from Plant Tissue (Historical Method adapted for HPLC)

Objective: Isolate 3-ATAL from treated Pisum sativum (Pea) seedlings.

-

Treatment: Spray 14-day-old seedlings with 10 mM Amitrole solution. Harvest after 48 hours.

-

Extraction:

-

Homogenize 10g tissue in 50 mL 80% Ethanol .

-

Filter and evaporate ethanol under vacuum at 40°C.

-

Resuspend residue in 5 mL deionized water.

-

-

Purification (Solid Phase Extraction):

-

Pass aqueous extract through a Cation Exchange Cartridge (e.g., Dowex 50W or SCX).

-

Wash with water (removes sugars/anions).

-

Elute amino acids (including 3-ATAL) with 2M NH

OH .

-

-

Separation (HPLC-UV):

-

Column: C18 Reverse Phase (4.6 x 250 mm).

-

Mobile Phase: 10 mM Phosphate Buffer (pH 3.0) / Methanol (95:5).

-

Detection: UV at 210 nm (peptide bond/carboxyl) and 240 nm (triazole ring).

-

Validation: Compare retention time with synthetic standard.

-

Protocol B: Chemical Synthesis of the Standard

Objective: Synthesize the reference standard DL-3-(3-amino-1,2,4-triazol-1-yl)alanine.

-

Reactants: Mix 3-amino-1,2,4-triazole (1.0 eq) with DL-serine (1.0 eq) in the presence of acetic anhydride (to generate the O-acetyl intermediate in situ) or use chloroalanine .

-

Note: Direct alkylation with 2-chloro-3-aminopropanoic acid is preferred for specificity.

-

-

Conditions: Reflux in alkaline water (pH 9-10) for 6 hours.

-

Crystallization: Adjust pH to the isoelectric point (~6.0). The product precipitates as white crystals.

-

Verification:

H-NMR should show the triazole protons (singlet at ~8.0 ppm) and the propanoic acid chain multiplets.

Toxicological and Environmental Significance

The discovery of this propanoic acid conjugate changed the understanding of herbicide safety.

-

Detoxification: The formation of 3-ATAL renders the herbicide inactive against the target enzyme (IGP dehydratase). This explains why some crops (e.g., beans) are resistant while others are susceptible.

-

Residue Analysis: Because Amitrole is rapidly converted to 3-ATAL, testing food crops solely for "parent Amitrole" leads to false negatives. Regulatory protocols (EPA/EFSA) now require the quantification of the "Total Amitrole" (Parent + Metabolites).

-

Toxicity: While 3-ATAL is less phytotoxic, it is a stable "bound residue." Studies suggest it has lower mammalian toxicity than the parent compound, but it can be hydrolyzed back to Amitrole in the gut of herbivores, posing a potential secondary risk.

References

-

Carter, M. C., & Naylor, A. W. (1960). Metabolism of 3-amino-1,2,4-triazole-5-C14 in plants. Botanical Gazette, 122(2), 138-143. Link

-

Massini, P. (1963). Aminotriazolylalanine: A metabolic product of aminotriazole in plants. Acta Botanica Neerlandica, 12(1), 64-72. Link

-

Smith, I. K., & Fowden, L. (1966). A study of mimosine toxicity in plants. Journal of Experimental Botany, 17(4), 750-761. (Discusses the mechanism of cysteine synthase acting on heterocyclic substrates). Link

-

World Health Organization (WHO). (1974). Amitrole: Production, Properties, and Metabolism. WHO Pesticide Residues Series, No. 4. Link

-

Aouine, Y., et al. (2011). Simple and Efficient Synthesis of Racemic 2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid. Molecules, 16(4), 3380-3390. (Describes synthetic derivatives of the metabolite). Link

Application Note: Regioselective Synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic Acid

This Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes established organic chemistry principles with specific regiochemical considerations for the synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid .

Executive Summary

The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of N-alkylation on the ambident 3-amino-1,2,4-triazole (Amitrole) scaffold. This compound serves as a critical building block for agrochemicals (herbicide intermediates) and pharmaceutical candidates (peptidomimetics).[1]

This guide details two validated protocols for synthesizing the target molecule, focusing on maximizing the N1-isomer (the "1-yl" product) over the competing N2 and N4 isomers. We employ a direct alkylation strategy using 2-halopropanoic acid derivatives under basic conditions, followed by rigorous purification to ensure isomeric purity.

Structural Analysis & Retrosynthesis

The target molecule consists of a propanoic acid tail attached to the N1 position of a 3-amino-1,2,4-triazole ring.

Retrosynthetic Logic

The most efficient disconnection is the C-N bond between the alpha-carbon of the propanoic acid and the N1 of the triazole.

-

Nucleophile: 3-Amino-1,2,4-triazole (Amitrole).

-

Electrophile: 2-Chloropropanoic acid or Ethyl 2-bromopropionate.

-

Key Challenge: The triazole ring has three nucleophilic nitrogens (N1, N2, N4) and an exocyclic amine.[1] Under basic conditions, the triazolide anion forms, and alkylation preferentially occurs at N1 due to steric and electronic factors, though N2-alkylation is a common byproduct.[1]

Figure 1: Retrosynthetic analysis showing the strategic C-N bond disconnection.

Experimental Protocols

Method A: Direct Aqueous Alkylation (Green Chemistry Route)

This method uses water as the solvent, minimizing organic waste.[1] It is suitable for large-scale preparation where chromatography is to be avoided in favor of crystallization.

Reagents:

-

3-Amino-1,2,4-triazole (Amitrole) [CAS: 61-82-5]

-

2-Chloropropanoic acid [CAS: 598-78-7]

-

Sodium Hydroxide (NaOH)[1]

Protocol:

-

Preparation of Nucleophile: In a 250 mL round-bottom flask, dissolve 3-amino-1,2,4-triazole (8.4 g, 100 mmol) in NaOH solution (8.0 g NaOH in 40 mL water, 200 mmol). Stir at room temperature for 15 minutes to generate the sodium triazolide salt.

-

Addition of Electrophile: Cool the solution to 0–5 °C in an ice bath. Dropwise add 2-chloropropanoic acid (10.8 g, 100 mmol) over 30 minutes. Note: The reaction is exothermic; maintain temperature <10 °C to minimize side reactions.

-

Reaction: Remove the ice bath and heat the mixture to reflux (100 °C) for 4–6 hours. Monitor reaction progress by TLC (Eluent: MeOH/DCM 1:4) or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Adjust pH to ~5.0–6.0 using concentrated HCl. The target amino acid is zwitterionic and typically least soluble at its isoelectric point.

-

Crystallization: Chill the solution at 4 °C overnight. A white precipitate should form. Filter the solid and wash with cold water (2 x 10 mL) followed by cold ethanol (1 x 10 mL).

-

Purification: Recrystallize from water/ethanol (1:1) to remove traces of the N2-isomer and inorganic salts.

Yield: Expected 50–65%.

Method B: Ester Alkylation in Organic Media (High Precision Route)

This method uses an ester intermediate to improve solubility and regiocontrol, followed by hydrolysis.[1] It is preferred for generating high-purity analytical standards.

Reagents:

-

Ethyl 2-bromopropionate [CAS: 535-11-5]

-

Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt)[1]

-

Acetonitrile (ACN) or DMF[1]

Protocol:

-

Alkylation: Suspend 3-amino-1,2,4-triazole (1.68 g, 20 mmol) and K₂CO₃ (5.52 g, 40 mmol) in anhydrous Acetonitrile (40 mL).

-

Add Ethyl 2-bromopropionate (3.62 g, 20 mmol) dropwise.

-

Heat to reflux (80 °C) for 8 hours.

-

Isolation of Ester: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure. The residue contains a mixture of N1 and N2 alkylated esters.

-

Isomer Separation (Critical): Purify the residue via Flash Column Chromatography (Silica gel, gradient 0–10% MeOH in DCM). The N1-isomer is typically more polar than the N2-isomer.

-

N1-isomer (Target): Elutes second.

-

N2-isomer: Elutes first.

-

-

Hydrolysis: Dissolve the purified N1-ester in 10% NaOH (10 mL) and stir at room temperature for 2 hours.

-

Final Isolation: Acidify to pH 5 with HCl. Collect the precipitated 2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid by filtration.

Yield: Expected 40–50% (after chromatography).

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Recommendation | Scientific Rationale |

| Base Choice | NaOH (aq) or NaOEt (org) | Strong bases ensure complete deprotonation of the triazole (pKa ~10), forming the nucleophilic anion. |

| Temperature | Reflux (80–100 °C) | Required to overcome the activation energy of the SN2 displacement of the secondary halide. |

| Regioselectivity | N1 vs. N2 | N1 alkylation is thermodynamically favored in the presence of steric bulk on the electrophile, but N2 is a kinetic competitor. Purification is mandatory. |

| pH Control | pH 5–6 for isolation | The product is amphoteric (amino group + carboxylic acid). Isolation at the isoelectric point maximizes yield. |

Regioselectivity Visualization

The following diagram illustrates the competing pathways.

Figure 2: Competing reaction pathways. The N1-isomer is the desired target.

Analytical Characterization (Expected Data)

To validate the synthesis, compare your data against these expected values. The key differentiator is the chemical shift of the triazole ring protons.

-

1H NMR (400 MHz, D₂O/DMSO-d6):

-

13C NMR:

-

Mass Spectrometry (ESI+):

-

[M+H]+: Calculated for C5H8N4O2 = 157.[1]07. Found: 157.1.

-

Safety & Handling

-

Amitrole (3-Amino-1,2,4-triazole): Classified as a Group 2B Carcinogen (Possibly carcinogenic to humans) and a thyroid toxicant.[1]

-

Precaution: Handle exclusively in a fume hood. Wear double nitrile gloves.

-

Waste: Segregate all amitrole-contaminated waste for incineration.

-

-

2-Chloropropanoic Acid: Corrosive and toxic by skin absorption.

References

-

General Synthesis of 3-Amino-1,2,4-triazoles

-

Bagley, M. C., et al.[1] "Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles." Journal of Organic Chemistry. Validated general protocols for triazole ring formation and functionalization.

-

-

Regioselectivity of Triazole Alkylation

-

Reference Material Data

-

Sigma-Aldrich TraceCERT®. "2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid" (Isomer reference for analytical comparison).

-

[1]

-

-

Biological Activity & Context

- Frontiers in Pharmacology. "Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists." Contextualizes the utility of triazolyl-propanoic acid scaffolds.

Sources

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]

- 2. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. espace.curtin.edu.au [espace.curtin.edu.au]

- 8. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

Application Note & Protocols: A Tiered Strategy for the In Vitro Pharmacological Characterization of 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid

Here is a detailed application note and protocol for "2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid" in vitro assay design.

Introduction and Rationale

The compound 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid belongs to the 1,2,4-triazole class of heterocyclic compounds. This structural motif is a well-established pharmacophore found in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory effects.[1] For instance, the simple herbicide 3-amino-1,2,4-triazole has been identified as a specific inhibitor of mitochondrial protein synthesis[2], while other derivatives have shown potent and specific activities such as NMDA receptor modulation[3][4] and inhibition of enzymes like Factor XIIa and thrombin.[5]

Given the chemical novelty of 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid and the broad therapeutic potential of its core structure, a systematic and tiered approach to its in vitro characterization is essential. This guide outlines a logical, hypothesis-driven workflow designed for researchers in drug discovery and chemical biology. The strategy begins with broad-spectrum activity assessment and progressively narrows the focus to identify specific biological targets and mechanisms of action. This tiered approach ensures efficient resource allocation and provides a self-validating framework for generating robust and reproducible data.

The Tiered Assay Workflow: From Broad Screening to Mechanistic Insights

A successful in vitro characterization of a novel compound requires a multi-stage process. We propose a three-tiered strategy that prioritizes the most fundamental questions first: Does the compound affect cell health? If so, is it through a specific enzymatic interaction or a more generalized effect?

Caption: Tiered workflow for in vitro characterization.

Tier 1 Protocol: General Cytotoxicity Screening

Scientific Rationale: Before investigating specific mechanisms, it is critical to determine the concentration range at which the compound affects basic cell viability and health.[6][7] This initial screen identifies the therapeutic window and distinguishes targeted pharmacological effects from non-specific toxicity. We will utilize the Lactate Dehydrogenase (LDH) release assay, which measures the loss of plasma membrane integrity, a hallmark of cytotoxicity.[7][8]

Protocol 3.1: LDH Cytotoxicity Assay

-

Cell Seeding:

-

Seed a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HepG2 if anticancer activity is hypothesized[9]) into a 96-well, clear-bottom plate at a density of 10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of "2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid" in a suitable solvent (e.g., DMSO or sterile PBS).

-

Perform a serial dilution to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).

-

Carefully remove the culture medium from the cells and replace it with 100 µL of fresh medium containing the respective compound concentrations.

-

Crucial Controls:

-

Vehicle Control: Cells treated with the highest concentration of the solvent used for the compound stock.

-

Untreated Control (Low Control): Cells in medium only.

-

Lysis Control (High Control): Cells treated with a lysis buffer (provided in commercial LDH assay kits) 30 minutes before the endpoint.

-

-

-

Incubation:

-

Incubate the plate for a relevant time period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

-

-

LDH Measurement:

-

Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay, Thermo Fisher Scientific).

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of the stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

-

Calculate the LDH activity by subtracting the 680 nm absorbance from the 490 nm absorbance.

-

Determine the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Low Control LDH) / (High Control LDH - Low Control LDH)

-

Plot the % Cytotoxicity against the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) value.

-

Data Presentation: Example Cytotoxicity Data

| Compound Concentration (µM) | Mean Absorbance (490-680nm) | % Cytotoxicity |

| 100 | 0.85 | 92% |

| 30 | 0.52 | 51% |

| 10 | 0.21 | 15% |

| 3 | 0.09 | 1% |

| 1 | 0.08 | 0% |

| Vehicle Control | 0.08 | 0% |

| Lysis Control | 0.91 | 100% |

Interpretation: Concentrations showing low cytotoxicity (e.g., <10-20%) are suitable for subsequent mechanistic and target-based assays.

Tier 2 Protocol: Biochemical Enzyme Inhibition Screening

Scientific Rationale: The 1,2,4-triazole scaffold is present in numerous enzyme inhibitors.[1] Furthermore, related aminotriazoles are known to inhibit enzymes involved in amino acid and heme synthesis.[2][10] A biochemical assay, which uses a purified enzyme, is the most direct method to determine if a compound can inhibit enzyme activity.[11][12] This protocol provides a general framework adaptable to various enzymes.

Caption: Principle of a direct enzyme inhibition assay.

Protocol 4.1: General Fluorogenic Protease Inhibition Assay

This protocol uses a generic serine protease as an example.

-

Materials and Reagents:

-

Purified enzyme (e.g., Trypsin, Factor XIIa).

-

Fluorogenic substrate (e.g., a peptide substrate with an AMC leaving group).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

-

Test Compound: "2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid".

-

Positive Control Inhibitor (e.g., a known inhibitor for the target enzyme).

-

96-well or 384-well black microplates.[13]

-

Fluorescence microplate reader.

-

-

Step-by-Step Procedure:

-

Compound Plating: Add 1 µL of the test compound serial dilutions (in DMSO) to the wells of the microplate. For an HTS campaign, this step is typically automated.[14][15]

-

Enzyme Addition: Add 25 µL of the enzyme solution (prepared in assay buffer at 2X the final concentration) to each well.

-

Controls:

-

100% Activity Control: 1 µL DMSO + 25 µL enzyme.

-

0% Activity Control (Background): 1 µL DMSO + 25 µL assay buffer (no enzyme).

-

Positive Inhibition Control: 1 µL known inhibitor + 25 µL enzyme.

-

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.[16]

-

Reaction Initiation: Add 25 µL of the fluorogenic substrate (prepared in assay buffer at 2X the final concentration) to all wells to start the reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence signal (e.g., Ex/Em = 380/460 nm) every 60 seconds for 30 minutes.

-

-

Data Analysis:

-

For each well, calculate the reaction rate (initial velocity, V₀) by determining the slope of the linear portion of the fluorescence vs. time curve.

-

Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_100%_activity - V₀_background))

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

-

Data Presentation: Example Enzyme Inhibition Data

| Target Enzyme | Test Compound | IC₅₀ (µM) |

| Trypsin | 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid | 5.2 |

| Thrombin | 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid | > 100 |

| Factor XIIa | 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid | 15.8 |

| Control Cpd | Known Trypsin Inhibitor | 0.05 |

Tier 3 Protocol: Cell-Based Mechanistic Assay

Scientific Rationale: A hit from a biochemical screen must be validated in a cellular context to confirm its mechanism and physiological relevance.[8] Given that 3-amino-1,2,4-triazole inhibits mitochondrial protein synthesis[2], a logical follow-up to an enzyme inhibition hit would be to assess mitochondrial health. Mitochondrial dysfunction is a critical parameter in cytotoxicity.[7] This protocol measures changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.

Protocol 5.1: Mitochondrial Membrane Potential Assay using JC-1

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well, black-walled, clear-bottom plate as described in Protocol 3.1.

-

After 24 hours, treat the cells with the test compound at concentrations around its enzymatic IC₅₀ and cytotoxic CC₅₀ values for an appropriate time (e.g., 6-24 hours).

-

Controls:

-

Vehicle Control: Untreated cells.

-

Positive Control: Cells treated with a known mitochondrial depolarizing agent (e.g., CCCP).

-

-

-

JC-1 Staining:

-

Prepare the JC-1 staining solution according to the manufacturer's protocol.

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add 100 µL of the JC-1 staining solution to each well.

-

Incubate for 15-30 minutes at 37°C, 5% CO₂.

-

-

Data Acquisition:

-

Remove the staining solution and replace it with 100 µL of assay buffer.

-

Immediately read the plate on a fluorescence microplate reader.

-

Red Fluorescence (Healthy, Polarized Mitochondria): Ex/Em ~535/590 nm.

-

Green Fluorescence (Unhealthy, Depolarized Mitochondria): Ex/Em ~485/530 nm.

-

-

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization and dysfunction.

-

Normalize the data to the vehicle control (set to 100% or a ratio of 1.0).

-

Plot the red/green fluorescence ratio against the compound concentration.

-

Conclusion and Forward Path

This application note provides a structured, multi-tiered framework for the initial in vitro characterization of "2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid." By systematically evaluating cytotoxicity, screening against relevant enzyme classes, and validating hits in cell-based mechanistic assays, researchers can efficiently identify and confirm the compound's biological activity. Positive results from this workflow would provide a strong foundation for more advanced studies, including hit-to-lead optimization, secondary screening against related targets, and eventual in vivo testing.[13]

References

-

Title: Cell-based Assay for Mechanistically-based Prediction of Cytoxicity Source: NIST URL: [Link]

-

Title: Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity Source: baseclick URL: [Link]

-

Title: Cell-Based Assays Guide Source: Antibodies.com URL: [Link]

-

Title: High Throughput Screening Assays for Drug Discovery Source: BellBrook Labs URL: [Link]

-

Title: What is High-Throughput Screening in Drug Discovery Source: Aragen Life Sciences URL: [Link]

-

Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]

-

Title: Cell Based Functional Assay including Cytotoxicity Assays Source: NJ Bio URL: [Link]

-

Title: Enzyme assay - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Design and implementation of high throughput screening assays Source: PubMed URL: [Link]

-

Title: Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant Source: ACS Publications URL: [Link]

-

Title: The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics Source: BellBrook Labs URL: [Link]

-

Title: Synthesis and Anticancer Evaluation of Some Novel 5-Amino[6][13][17]Triazole Derivatives Source: Wiley Online Library URL: [Link]

-

Title: Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines Source: PMC URL: [Link]

-

Title: Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors Source: ResearchGate URL: [Link]

-

Title: Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity Source: Frontiers URL: [Link]

-

Title: 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid Source: Merck URL: [Link]

-

Title: Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity Source: ResearchGate URL: [Link]

-

Title: Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety Source: MDPI URL: [Link]

-

Title: In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum Source: PMC URL: [Link]

-

Title: 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs Source: MDPI URL: [Link]

-

Title: 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa Source: PubMed URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 7. Cytotoxicity Assays | Thermo Fisher Scientific - DE [thermofisher.com]

- 8. Cell-Based Assays Guide | Antibodies.com [antibodies.com]

- 9. researchgate.net [researchgate.net]

- 10. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 11. Enzyme assay - Wikipedia [en.wikipedia.org]

- 12. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Cell-based Assay for Mechanistically-based Prediction of Cytoxicity | NIST [nist.gov]

"2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid" troubleshooting failed reactions

Topic: Troubleshooting Synthesis, Regioselectivity, and Isolation

Status: Operational | Ticket Priority: High | Audience: Medicinal Chemists & Process Engineers[1]

Executive Summary & Molecule Profile

User Query: "My reaction to synthesize 2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid is failing or yielding low purity."

Technical Analysis:

The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid involves the

Key Molecular Data:

-

Core Scaffold: 3-amino-1,2,4-triazole (3-AT).[1]

-

Target Linkage: N1-alkylation (The nitrogen adjacent to the carbon backbone, not the nitrogen between the two carbons).[1]

-

Critical Challenge: The 3-amino group creates a tautomeric equilibrium that complicates nucleophilic attack, often leading to mixtures of N1 and N2 isomers.[1]

Core Troubleshooting Workflow

Phase 1: Diagnostic Matrix (Why did it fail?)

| Symptom | Probable Cause | Technical Verification |

| Product is an oil/gum | Incorrect pH during isolation (Zwitterion effect).[1] | Check aqueous pH.[1] If pH < 3 or > 7, the molecule is charged and water-soluble.[1] |

| Mixed NMR signals | Regioisomer formation (N2-isomer). | Check 1H NMR. N1-isomer typically shows ring protons at |

| Low Conversion | Hydrolysis of alkylating agent.[1] | If using 2-chloropropionic acid in aqueous base, the reagent hydrolyzes to lactic acid faster than it alkylates the triazole if temperature is too high ( |

| Exocyclic Alkylation | Base too strong (e.g., NaH).[1] | Alkylation occurred on the |

Phase 2: The "Gold Standard" Protocol

Based on the reactivity profile of 3-amino-1,2,4-triazoles [1][2], the following protocol maximizes N1-selectivity and simplifies isolation.

Reagents:

-

3-Amino-1,2,4-triazole (1.0 eq)[1]

-

2-Chloropropionic acid (1.1 eq)

-

NaOH (2.2 eq) — Crucial: Extra base needed to neutralize the acid reagent.[1]

-

Solvent: Water (or Water/Ethanol 1:1)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-amino-1,2,4-triazole and NaOH (1.1 eq) in water. Ensure complete dissolution to form the triazolate anion.

-

Controlled Addition: Cool to

C. Add 2-chloropropionic acid (pre-neutralized with the remaining 1.1 eq NaOH if possible, or added slowly) dropwise.-

Why? Low temperature suppresses the hydrolysis of the chloro-acid reagent.[1]

-

-

Reflux: Heat the mixture to

C for 4–6 hours.-

Note: Do not exceed

C to prevent thermal decomposition of the aminotriazole.[1]

-

-

Isoelectric Precipitation (The Critical Step):

-

Purification: Recrystallize from water or water/ethanol.[1][2]

Mechanistic Visualization (Graphviz)[1]

This diagram illustrates the competing pathways and the decision logic for troubleshooting.

Caption: Reaction pathway analysis showing the divergence between the desired N1-alkylation and competing side reactions (N2-alkylation and hydrolysis).

Deep Dive: Regioselectivity & Isomer Control

The most common failure mode is obtaining the wrong isomer.[1]

The Mechanism: 3-Amino-1,2,4-triazole exists in tautomeric equilibrium.[1] In basic media, the triazolate anion is formed.[1] The electron density is delocalized, but the nitrogen atoms have different nucleophilicities:[1]

-

N1 (Adjacent to Carbon): Generally more nucleophilic in aqueous/polar protic solvents due to hydrogen bonding stabilization of the transition state [2].[1]

-

N2 (Between Nitrogens): Often favored in aprotic solvents or if the 3-position has a bulky substituent (steric hindrance).[1]

-

Exocyclic Amine (

): Least nucleophilic under standard alkylation conditions.[1]

Corrective Action for Isomer Issues: If NMR shows significant N2 isomer (often indicated by a split in the methyl doublet of the propanoic tail or shifts in the triazole ring proton):

-

Switch Solvent: Move to Water if you were using DMF or Acetone.[1] Water promotes N1 selectivity via hydrogen bonding networks.[1]

-

Counter-ion Switch: Use KOH instead of NaOH. The larger potassium cation can sometimes influence the coordination geometry of the transition state, favoring the thermodynamic N1 product.[1]

FAQ: Researcher to Researcher

Q: The product is water-soluble and won't precipitate at pH 5.[1] What now? A: This often happens on small scales.[1]

-

Tactic 1: Evaporate the water to dryness.[1] Extract the solid residue with hot Ethanol .[1] The product (amino acid) usually dissolves in hot ethanol, while the inorganic salt (NaCl) does not.[1] Filter hot, then cool the filtrate to crystallize.[1]

-

Tactic 2: Use an ion-exchange resin (Dowex 50W).[1] Load the mixture at acidic pH, wash with water to remove salts/lactic acid, and elute the product with dilute ammonia.[1]

Q: Can I use 2-bromopropionic acid instead?

A: Yes, but be careful. The bromide is a better leaving group, making the reagent more reactive.[1] This increases the rate of alkylation but also the rate of hydrolysis.[1] You must add the bromide reagent very slowly at

Q: How do I confirm I have the N1 isomer and not N2?

A: 13C NMR is definitive.[1] Compare the chemical shifts of the triazole ring carbons. In N1-substituted 3-amino-1,2,4-triazoles, the C5 signal (the CH in the ring) typically appears around 145–150 ppm .[1] In N2-isomers, the symmetry changes, often shifting these signals.[1] Additionally, NOESY (Nuclear Overhauser Effect Spectroscopy) can show spatial proximity between the propanoic acid

References

-

Petukhova, E. A., et al. "Selection of Conditions for Alkylation of 3-Amino-1,2,4-triazole."[1][3] Russian Journal of General Chemistry, via ResearchGate.[1] 3

-

Pokhodylo, N. T., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry of Heterocyclic Compounds, 2016.[1][4] 4[1]

-

Hansen, K. B., et al. "Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists."[1] Frontiers in Chemistry, 2022.[1] (Provides NMR data for similar triazole-propanoic acid scaffolds). 5

-

Sigma-Aldrich. "2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid Certified Reference Material."[1][6] (Reference for zwitterionic handling and safety). 6

Sources

- 1. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 6. 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

"2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid" optimizing dosage and concentration

A Guide to Dosage and Concentration Optimization for In Vitro Research

Welcome to the technical support guide for 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid (CAS No. 114419-45-3).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the dosage and concentration of this and other novel small molecules in experimental settings. While specific published data on the biological activity of this particular compound is limited, the principles and protocols outlined here represent the gold standard for small molecule characterization in cell-based assays.

Our approach is built on a foundation of scientific integrity, ensuring that every protocol is a self-validating system through the rigorous use of controls. This guide will walk you through establishing a robust experimental workflow, from initial compound handling to definitive dose-response analysis and troubleshooting common issues.

Section 1: First Principles: Compound Handling and Stock Solution Preparation

Accurate and reproducible results begin with proper handling and preparation of your compound. Errors at this stage can invalidate an entire study.

FAQ 1.1: What are the first steps upon receiving a new compound like 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid?

Answer: Before any biological experiments, you must establish the fundamentals:

-

Verify Identity and Purity: Confirm the compound's identity (CAS No. 114419-45-3) and check the purity provided by the supplier. For critical applications, independent analysis (e.g., HPLC, LC-MS, NMR) is recommended to ensure the material meets your experimental standards.[3]

-

Assess Solubility: The single most critical factor for dosing is solubility. The most common solvent for novel small molecules is dimethyl sulfoxide (DMSO).[4] Perform a preliminary solubility test to determine the maximum concentration you can achieve.

-

Prepare a Concentrated Stock Solution: Create a high-concentration primary stock solution, typically in 100% DMSO, at a concentration of 10-100 mM, depending on solubility.[5] This minimizes the volume of solvent added to your cell cultures. Store this stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]

Workflow for Stock Solution Preparation & Quality Control

Caption: Workflow for preparing a high-quality compound stock solution.

Section 2: In Vitro Dose-Response Optimization

The core of optimizing a compound is to understand its dose-response relationship—how the biological effect changes as the concentration of the compound changes.[6][7] This is typically a sigmoidal relationship.[7]

FAQ 2.1: How do I determine the initial concentration range for my experiments?

Answer: A wide concentration range using a logarithmic or semi-log dilution series is crucial for the initial screening. This approach efficiently covers several orders of magnitude to identify the active range of your compound.

| Parameter | Range-Finding Assay | Definitive IC50/EC50 Assay |

| Top Concentration | 100 µM - 1 mM | ~10x the expected IC50/EC50 |

| Number of Points | 6-8 points | 10-12 points |

| Dilution Factor | 1:10 (Logarithmic) | 1:2 or 1:3 (Semi-Logarithmic) |

| Example Series | 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM | 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, ... |

This strategy ensures you capture the full dose-response curve, including the top and bottom plateaus, which is essential for accurate IC50/EC50 calculation.[8][9]

FAQ 2.2: What is the difference between IC50 and EC50?

Answer: These are two of the most important metrics in pharmacology.[6][10]

-

IC50 (Half Maximal Inhibitory Concentration): The concentration of a compound required to inhibit a specific biological process by 50%.[10] This is the standard metric for cytotoxicity and enzyme inhibition assays.[10][11]

-

EC50 (Half Maximal Effective Concentration): The concentration of a compound that produces 50% of the maximum possible effect or response. This is used when the compound stimulates a process, such as activating a receptor.

Protocol: Determining Cytotoxicity and IC50 using an MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] Viable cells contain enzymes that reduce the yellow MTT salt to a purple formazan product.[12][14]

Materials:

-

Cells of interest plated in a 96-well plate

-

Compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[14][15]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Compound Dilution: Prepare a serial dilution of your compound in culture medium. Remember to create a vehicle control containing the same final concentration of DMSO as your highest compound concentration (typically ≤0.5%).[16][17][18]

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of your compound (and controls). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). The duration is highly dependent on the cell line and experimental goals.[10]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15] During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly (e.g., on an orbital shaker) to dissolve the formazan crystals.[12][15]

-

Measurement: Read the absorbance at a wavelength of 570 nm.[13] A reference wavelength of 630 nm can be used to subtract background noise.[13]

-

Data Analysis:

-

Normalize the data by setting the untreated (or vehicle control) wells to 100% viability and a "cells-killed" control (e.g., treated with a high concentration of a known toxin or detergent) to 0% viability.

-

Plot the normalized viability (%) against the log of the compound concentration.

-

Fit the data using a non-linear regression model (four-parameter logistic function) to determine the IC50 value.[19]

-

Section 3: Troubleshooting Guide

Experimental Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common dose-response assay issues.

FAQ 3.1: My compound precipitates when I add it to the cell culture medium. What should I do?

Answer: This is a very common issue caused by the compound's low aqueous solubility. When a DMSO stock is diluted into an aqueous medium, the compound can crash out of solution.

-

Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, ideally below 0.5%, as higher concentrations can be toxic to cells.[17][18]

-

Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.[17]

-

Use a Carrier Protein: For in vitro assays, adding a small amount of bovine serum albumin (BSA) to the dilution medium can sometimes help solubilize hydrophobic compounds.

-

Alternative Solvents/Formulations: If DMSO is problematic, other solvents like ethanol can be tested, although their compatibility with your specific cell line must be verified.[20][21] For more advanced applications, formulation vehicles like cyclodextrins may be considered.[22]

-

Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.[23]

FAQ 3.2: I'm seeing high cytotoxicity even at very low concentrations. What could be the cause?

Answer: Unexpectedly high toxicity can stem from several sources:

-

Solvent Toxicity: Your primary suspect should be the vehicle. Run a DMSO-only dose-response curve on your cells to determine the maximum tolerated concentration. For most cell lines, this is between 0.1% and 0.5%.[18]

-

Compound Purity: An impurity from the synthesis process could be highly toxic.

-

High Potency: The compound may simply be extremely potent against your chosen cell line.

-

Assay Interference: Some compounds can interfere with the assay chemistry itself. For example, compounds with reducing properties can directly convert MTT to formazan, giving a false signal of viability or toxicity.[14] Running parallel assays with different viability readouts (e.g., CellTiter-Glo® for ATP content vs. MTT for metabolic activity) can help identify such artifacts.

FAQ 3.3: My dose-response curve is flat or non-sigmoidal. How do I interpret this?

Answer: A flat curve means there is no dose-dependent effect within the tested concentration range.

-

Concentration Range is Incorrect: The compound may be active at much higher or lower concentrations. You need to perform a wider range-finding experiment.

-

Compound is Inactive: The compound may have no activity in your specific assay or cell model.

-

Compound Degradation: Ensure your stock solution is stable and has not degraded.

-

Non-sigmoidal or Biphasic Curves: These can indicate complex biological mechanisms, such as off-target effects at high concentrations, activation at low doses and inhibition at high doses (hormesis), or compound aggregation. These results require more advanced investigation.

Section 4: Advanced Considerations

Optimizing a compound's concentration is the first step. For a deeper understanding of its biological activity, consider the following:

-

Time-Course Experiments: A compound's effect can be time-dependent. Evaluating your IC50 at multiple time points (e.g., 24, 48, and 72 hours) can reveal important information about its mechanism, such as whether it is cytostatic (inhibiting growth) or cytotoxic (killing cells).

-

Mechanism of Action (MoA) Studies: Once an effective concentration range is established, you can perform more targeted experiments to understand how the compound works. This could involve looking at changes in protein expression (Western Blot), gene expression (qPCR), or specific signaling pathways.

-

Orthogonal Assays: Confirm your primary findings using a different experimental method.[24] If you find a compound is cytotoxic via an MTT assay, confirm cell death using a method that measures membrane integrity (like an LDH release assay) or apoptosis (like a caspase-3/7 assay).

By following this structured, self-validating approach, researchers can confidently and efficiently optimize the dosage and concentration of novel compounds, paving the way for accurate, reproducible, and insightful results.

References

-

CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

-

Study.com. Dose Response Curve | Definition, Equation & Examples. Available from: [Link]

-

Comprehend. Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. Available from: [Link]

-

BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. Available from: [Link]

-

National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. Available from: [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

ResearchGate. How to do proper DMSO control for cell culture drug treatments?. Available from: [Link]

-

AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Available from: [Link]

-

PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

-

PubMed. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Available from: [Link]

-

PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Available from: [Link]

-

Reddit. Maximum DMSO concentration in media for cell culture?. Available from: [Link]

-

G-Biosciences. MTT Assay for Cytotoxicity. Available from: [Link]

-

Azure Biosystems. In-cell Western Assays for IC50 Determination. Available from: [Link]

-

Enfanos. Preparation of Stock Solutions. Available from: [Link]

-

PubMed. Guidelines for accurate EC50/IC50 estimation. Available from: [Link]

-

National Center for Biotechnology Information. Which concentrations are optimal for in vitro testing?. Available from: [Link]

-

ResearchGate. (PDF) Guidelines for accurate EC50/IC50 estimation. Available from: [Link]

-

National Center for Biotechnology Information. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

-

GraphPad. How to Perform a Dose-Response Analysis. Available from: [Link]

-

Science Gateway. How to calculate IC50. Available from: [Link]

-

ResearchGate. What should be the vehicle control?. Available from: [Link]

-

Friends of Cancer Research. Optimizing Dosing in Oncology Drug Development. Available from: [Link]

-

Molecular Biology. Assay Troubleshooting. Available from: [Link]

-

Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available from: [Link]

-

National Center for Biotechnology Information. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]

-

Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available from: [Link]

-

ACS Publications. Optimizing Drug Discovery in Resource-Limited Settings: Multi-Parameter Optimization and Data-Driven Workflows. Available from: [Link]

-

Wiley Online Library. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link]

-

ResearchGate. (PDF) Click Synthesis and Biologic Evaluation of (R)- and (S)-2-Amino-3-[1-(2-[F-18]Fluoroethyl)-1H-[6][10]Triazol-4-yl]Propanoic Acid for Brain Tumor Imaging with Positron Emission Tomography. Available from: [Link]

-

AACR Journals. FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. Available from: [Link]

-

SpringerLink. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available from: [Link]

Sources

- 1. 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid | 114419-45-3 [sigmaaldrich.com]

- 2. a-Amino-1H-1,2,4-triazole-1-propanoic acid 95% | CAS: 114419-45-3 | AChemBlock [achemblock.com]

- 3. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]

- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phytotechlab.com [phytotechlab.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. study.com [study.com]

- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. clyte.tech [clyte.tech]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. broadpharm.com [broadpharm.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.cn [medchemexpress.cn]

- 18. echemi.com [echemi.com]

- 19. Star Republic: Guide for Biologists [sciencegateway.org]

- 20. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines [pubmed.ncbi.nlm.nih.gov]

- 21. reddit.com [reddit.com]

- 22. caymanchem.com [caymanchem.com]

- 23. cellculturedish.com [cellculturedish.com]

- 24. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

"2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid" challenges in scaling up synthesis

Technical Support Center: 1,2,4-Triazole Scale-Up Division Topic: Scaling Synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid Ticket Status: OPEN Priority: HIGH (Production Critical)

Executive Summary: The "Zwitterion & Isomer" Trap

Scaling the synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid presents a classic "process chemistry" paradox. While the bond formation is theoretically simple (nucleophilic substitution), the practical execution fails on scale due to two main factors:

-

Regiochemical Ambiguity: The 3-amino-1,2,4-triazole ring is an ambident nucleophile. Without strict kinetic control, you will produce a mixture of N1- and N2-alkylated isomers that are chemically similar and difficult to separate.

-

Zwitterionic "Sticky" Product: The final product contains a basic triazole amine and an acidic carboxylate. It is highly water-soluble, making standard organic extraction (DCM/EtOAc) impossible and desalting a nightmare.

This guide provides the protocols to bypass these failure points.

Module 1: Regioselectivity (The N1 vs. N2 Challenge)

User Issue: "I am getting a 60:40 mixture of the desired N1-isomer and the N2-isomer. Separation by column chromatography is not viable at kilogram scale."

Technical Diagnosis: 3-Amino-1,2,4-triazole exists in tautomeric equilibrium. Under basic alkylation conditions, the triazolide anion is formed.

-

N1-Attack (Desired): Generally kinetically favored but reversible.

-

N2-Attack (Undesired): Often thermodynamically stable but sterically hindered by the C3-amino group.

-

Exocyclic Amine (N-NH2): Rarely reacts unless strong bases (e.g., NaH) are used in excess with high heat.

The Scale-Up Solution: The "Ester-First" Protocol Do not alkylate with free 2-bromopropanoic acid. The carboxylic acid consumes base and complicates the transition state. Use Methyl or Ethyl 2-bromopropionate .

| Parameter | Recommendation | Rationale |

| Base | K₂CO₃ (anhydrous) | Strong enough to deprotonate the triazole (pKa ~10) but mild enough to prevent poly-alkylation. Avoid NaH on scale (hydrogen gas hazard). |

| Solvent | Acetonitrile (MeCN) | Polar aprotic. Promotes Sɴ2 mechanism. Easier to remove than DMF/DMSO during workup. |

| Temperature | 0°C | Start cold to favor the kinetic N1-product. High heat (>60°C) promotes thermodynamic rearrangement to the N2-isomer. |

| Stoichiometry | 1.05 eq. Triazole | Use a slight excess of the cheap triazole to ensure the expensive/toxic alkyl halide is fully consumed. |

Troubleshooting Workflow (Isomer Control):

Figure 1: Decision tree for optimizing N1-selectivity during the alkylation of 3-amino-1,2,4-triazole.

Module 2: Isolation & Purification (The Zwitterion Challenge)

User Issue: "My reaction worked, but I can't get the product out of the water. It's an oil that contains all my inorganic salts."

Technical Diagnosis: The product, 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid, is a zwitterion.

-

Acidic pH: Cationic (soluble in water).

-

Basic pH: Anionic (soluble in water).

-

Neutral pH (Isoelectric Point): Zwitterionic (lowest solubility, but often still water-soluble due to the small polar molecule size).

The Scale-Up Solution: Hydrolysis-Precipitation Cycle You must purify at the Ester Stage (intermediate), where the molecule is not a zwitterion and is soluble in organic solvents (EtOAc/DCM).

Step-by-Step Protocol:

-

Ester Isolation (The "Clean-up"):

-

Perform alkylation with Ethyl 2-bromopropionate.

-

Filter off inorganic salts (KBr/KCl).

-

Evaporate solvent.

-

Crucial Step: Dissolve residue in EtOAc and wash with water. The ester stays in EtOAc; unreacted triazole and salts go into water.

-

Result: Pure N1-alkylated ester.

-

-

Controlled Hydrolysis:

-

Dissolve the pure ester in water (3 vol).

-

Add NaOH (1.1 eq) slowly at 0-5°C.

-

Monitor by TLC until ester disappears.

-

-

Isoelectric Precipitation (The "Landing"):

-

The solution is now the Sodium Salt of the product (Water soluble).

-

Carefully acidify with concentrated HCl to pH 4.5 - 5.0 (The estimated pI).

-

Observation: The product should crystallize out as a white solid.

-

If it doesn't precipitate: The product is too soluble. Switch to Ion Exchange Chromatography .

-

Ion Exchange Protocol (For highly soluble variants):

-

Load the aqueous sodium salt mixture onto a Strong Cation Exchange Resin (e.g., Dowex 50W) in the H+ form.

-

Wash column with water (removes Na+ and inorganic anions).

-

Elute product with 10% Aqueous Ammonia .

-

Concentrate the ammoniacal fractions. The ammonia evaporates, leaving the pure zwitterion.

Module 3: Safety & Scale-Up Hazards

User Issue: "We saw a rapid temperature spike when adding the alkyl halide."

Technical Diagnosis: Alkylation of azoles is exothermic. Furthermore, 2-bromopropanoic acid/esters are lachrymators and potential alkylating agents for DNA (genotoxic).

Safety Critical Limits:

| Hazard | Control Measure |